2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475337
InChI: InChI=1S/C11H15Cl2NO/c1-2-14(6-7-15)8-9-4-3-5-10(12)11(9)13/h3-5,15H,2,6-8H2,1H3
SMILES: CCN(CCO)CC1=C(C(=CC=C1)Cl)Cl
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol

CAS No.:

Cat. No.: VC13475337

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol -

Specification

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
IUPAC Name 2-[(2,3-dichlorophenyl)methyl-ethylamino]ethanol
Standard InChI InChI=1S/C11H15Cl2NO/c1-2-14(6-7-15)8-9-4-3-5-10(12)11(9)13/h3-5,15H,2,6-8H2,1H3
Standard InChI Key DQGWGFYVQZVTSP-UHFFFAOYSA-N
SMILES CCN(CCO)CC1=C(C(=CC=C1)Cl)Cl
Canonical SMILES CCN(CCO)CC1=C(C(=CC=C1)Cl)Cl

Introduction

2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol is a chemical compound with the molecular formula C11H15Cl2NO. It is a complex organic molecule featuring a benzyl group substituted with two chlorine atoms at positions 2 and 3, attached to an ethylamino group, which is further linked to an ethanol moiety. This compound is of interest due to its potential applications in various chemical and pharmaceutical fields.

Synthesis and Preparation

The synthesis of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol typically involves the reaction of a dichlorobenzyl halide with an ethylaminoethanol derivative. This process may require a catalyst and specific conditions to ensure a high yield and purity of the product. Detailed synthesis protocols are not widely available in the literature, but similar compounds are often prepared through nucleophilic substitution reactions.

Biological and Chemical Applications

While specific biological applications of 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol are not extensively documented, compounds with similar structures are often explored for their potential in pharmaceuticals, such as antimicrobial or antifungal agents. The presence of chlorine atoms can enhance the compound's ability to interact with biological targets.

Safety and Handling

Handling 2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and working in a well-ventilated area. The compound's hazards are not fully detailed in available literature, but it is likely classified as a hazardous chemical due to the presence of chlorine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator